4-fluoro-L-phenylalanine

Beschreibung

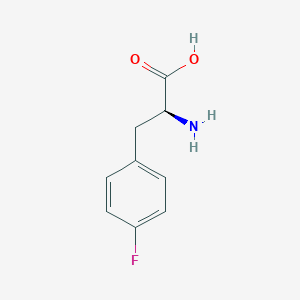

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Investigations into Metabolic Pathways and Enzyme Mechanisms

Protein Engineering and Structural Biology

The incorporation of 4-Fluoro-L-phenylalanine into proteins is a widely used strategy in protein engineering. chemimpex.com The fluorine atom can enhance protein stability and activity. chemimpex.com In structural biology, the fluorine atom serves as a sensitive probe for 19F-NMR studies, allowing for the investigation of protein structure, dynamics, and interactions with other molecules. researchgate.netnih.gov It has been used to determine the solvent accessibility of specific residue positions in polypeptides like glucagon (B607659). ebi.ac.ukcaymanchem.com

Drug Design and Medicinal Chemistry

In drug design, this compound is used as a building block in the synthesis of novel pharmaceuticals, particularly peptide-based drugs. chemimpex.com The introduction of fluorine can improve the metabolic stability, binding affinity, and pharmacokinetic properties of these therapeutic agents. chemimpex.combeilstein-journals.orgchemimpex.com For example, it has been incorporated into analogues of the opioid peptide biphalin. ebi.ac.uk

Research Tool in Cellular Processes

This compound is employed as a research tool to study various cellular processes. For instance, it has been used to investigate the regulation of enzymes like tyrosine hydroxylase and to study the role of phenylalanine derivatives in neurotransmitter function. chemimpex.commedchemexpress.com It has also been used to study the L-leucine specific receptor in Escherichia coli. medchemexpress.com

Studies on Cellular Transport and Pharmacokinetics

Cellular Transport Mechanisms

The cellular uptake of this compound is mediated by amino acid transporters. It is a substrate for the L-type amino acid transporter 1 (LAT1), which is responsible for transporting large neutral amino acids across the cell membrane. nih.govuef.fi Studies with the related compound 4-borono-2-[18F]-fluoro-L-phenylalanine ([18F]FBPA) in human glioblastoma cells have shown that its uptake is predominantly mediated by system L (74.5%-81.1% of total uptake). nih.gov The crystal structure of the leucine (B10760876) transporter (LeuT), a model for neurotransmitter sodium symporters, has been solved in a complex with this compound, providing insights into the molecular basis of its transport. rcsb.org

Role of L-type Amino Acid Transporters (LATs)

Pharmacokinetics

Pharmacokinetic studies of the related radiolabeled compound 4-borono-2-(18)F-fluoro-l-phenylalanine ((18)F-FBPA) in glioma-bearing rats have provided insights into its distribution. nih.govresearchgate.netscirp.org Following intracarotid administration with blood-brain barrier disruption, the biodistribution of (18)F-FBPA was found to be similar to that of L-p-boronophenylalanine (BPA). nih.gov

Pharmacokinetic Parameters of (18)F-FBPA in a Rat Model nih.gov

| Parameter | Value |

| k_el (elimination rate constant) | 0.0206 ± 0.0018 min⁻¹ |

| k_12 (rate constant from central to peripheral compartment) | 0.0260 ± 0.0016 min⁻¹ |

| k_21 (rate constant from peripheral to central compartment) | 0.0039 ± 0.0003 min⁻¹ |

| V_1 (volume of the central compartment) | 3.1 ± 0.1 mL |

The introduction of fluorine into phenylalanine can increase its metabolic stability. beilstein-journals.org Incorporation of fluorinated aromatic amino acids into proteins can enhance their resistance to catabolism. nih.govbeilstein-journals.org However, this compound is not completely inert metabolically. As mentioned earlier, it can be converted to L-tyrosine by phenylalanine hydroxylase. annualreviews.org In the context of the related compound 4-borono-2-fluoro-L-phenylalanine (FBPA), it is considered metabolically stable but can be incorporated non-enzymatically into melanogenesis. There is also evidence that in the liver, phenylalanine 4-monooxygenase may convert 18F-FBPA to 2-18F-fluoro-L-tyrosine. In Saccharomyces cerevisiae, there is a degradation pathway for phenylalanine that proceeds through phenylpyruvate and phenylacetaldehyde (B1677652) to phenylethanol, and it is hypothesized that 4-fluorophenylalanine could potentially be converted to fluoro-phenylethanol. mdpi.com

Specific studies detailing the excretion pathways of this compound are not extensively available in the reviewed literature. However, based on the general principles of amino acid metabolism and the pharmacokinetic data from related compounds, it is likely excreted through renal and metabolic clearance. The conversion to other metabolites, such as tyrosine, would lead to their subsequent excretion through established pathways. Further research is needed to fully elucidate the specific excretion routes and rates of this compound and its metabolites.

Advanced Synthetic Methodologies for Research Analogs

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure 4-Fluoro-L-phenylalanine and its derivatives, as biological activity is typically specific to a single enantiomer.

A classic and versatile method for the asymmetric synthesis of non-proteinogenic α-amino acids is the Schöllkopf synthesis. tandfonline.comoup.com This approach has been successfully applied to produce N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine, a photoactive analog. nih.govresearchgate.net The core of this method is the diastereoselective alkylation of a bislactim ether chiral auxiliary, derived from L-valine, which controls the stereochemistry of the final product with high optical purity. tandfonline.comoup.com

The synthesis starts with the preparation of a substituted benzyl (B1604629) halide, such as 3-azide-4-fluorobenzyl bromide. tandfonline.com This is achieved through a multi-step process beginning with the nitration of 4-fluorobenzaldehyde, followed by reduction, azidation, and finally bromination. tandfonline.comoup.com The key alkylation step involves reacting this benzyl bromide with the lithiated Schöllkopf's bislactim ether. tandfonline.comresearchgate.net Research has shown that for unreactive benzyl halides, the addition of a Lewis acid like BF₃·OEt₂ is crucial for the reaction to proceed effectively. tandfonline.com Following the alkylation, the resulting bislactim ether is hydrolyzed under acidic conditions to yield the methyl ester of the desired amino acid, which is then protected with an Fmoc group to give the final product. tandfonline.com

| Entry | Benzyl Halide | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | 3-azide-4-fluorobenzyl bromide | -78 to 0 °C | 45 |

| 2 | 3-azide-4-fluorobenzyl bromide with BF₃·OEt₂ | -78 to 0 °C | 68 |

| 3 | 4-fluorobenzyl bromide | -78 to 0 °C | 95 |

| 4 | 3,4-difluorobenzyl bromide | -78 to -40 °C | 91 |

Beyond the Schöllkopf method, other diastereoselective strategies have been developed to synthesize fluorinated amino acids. One notable approach is the Pd(II)-catalyzed fluorination of unactivated β-methylene C(sp³)–H bonds in α-amino acid derivatives. researchgate.netnih.govx-mol.com This method allows for site- and diastereoselective fluorination, providing access to an array of β-fluorinated α-amino acids. nih.gov Preliminary mechanistic studies suggest that the reaction proceeds via direct C-F reductive elimination from a high-valent palladium intermediate. researchgate.netnih.gov

Another powerful technique is the diastereoselective Mannich-type reaction. This method involves reacting α-fluorinated carboxylate esters with N-tert-butylsulfinyl imines. rsc.orgrsc.org It provides a route to highly functionalized β-amino acids that contain an α-quaternary fluorinated carbon center. rsc.org The stereochemical result of this reaction is highly dependent on the steric and electronic characteristics of the fluorocarbon nucleophiles. rsc.orgrsc.org Additionally, asymmetric phase-transfer catalyzed (PTC) alkylation of a tert-butyl glycinate-benzophenone Schiff base using a cinchona alkaloid-derived catalyst offers an efficient route to compounds like 4-fluoro-β-(4-fluorophenyl)-l-phenylalanine. acs.org This method is advantageous as it avoids stoichiometric chiral auxiliaries, reducing costs and waste. acs.org

Protecting Group Chemistry in Peptide Synthesis (Fmoc, Boc)

In solid-phase peptide synthesis (SPPS), protecting groups are essential for preventing unwanted side reactions at the α-amino group of amino acids. The two most common N-α-protecting groups are fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc).

The Fmoc group is base-labile and is typically removed using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This mild deprotection condition makes it orthogonal to the acid-labile protecting groups used for side chains and for linking the peptide to the resin (e.g., t-butyl groups). wikipedia.orgnih.gov Fmoc-4-fluoro-L-phenylalanine is a widely used building block in SPPS, where its fluorinated side chain can enhance the stability and bioactivity of the resulting peptides. chemimpex.com The Fmoc group is introduced by reacting the amino acid with reagents like Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

|---|---|---|

| Chemical Nature | Base-labile | Acid-labile |

| Deprotection Reagent | Piperidine (20% in DMF) wikipedia.org | Trifluoroacetic acid (TFA) |

| Cleavage Byproduct | Dibenzofulvene-piperidine adduct wikipedia.org | Isobutylene and CO₂ |

| Orthogonality | Compatible with acid-labile side-chain protecting groups (e.g., tBu, Trt) nih.gov | Compatible with base-labile and hydrogenolysis-cleavable side-chain groups (e.g., Fmoc, Cbz) |

| Key Advantage | Mild deprotection conditions, avoiding repeated acidolysis of the peptide-resin linkage. wikipedia.org | Historically well-established; useful for specific applications where base-lability is an issue. |

Strategies for Isotopic Labeling (e.g., ¹³C, ²H)

Isotopically labeled analogs of this compound are invaluable tools for nuclear magnetic resonance (NMR) spectroscopy studies of protein structure and dynamics. Specific labeling with stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H) can simplify complex spectra and provide detailed structural information. nih.gov

A straightforward and economical method has been developed to produce [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine. nih.govresearchgate.net This strategy utilizes commercially available isotope sources, [2-¹³C] acetone (B3395972) and deuterium oxide (D₂O), making it highly accessible. nih.gov The synthesis of the labeled compound allows it to be readily metabolized by standard E. coli overexpression systems, leading to high incorporation rates into target proteins. nih.govresearchgate.net This triple-labeled (¹³C/¹⁹F/²H) pattern is particularly useful for F-TROSY (Fluorine-Transverse Relaxation Optimized Spectroscopy) experiments in protein NMR. nih.gov

Another approach involves the synthesis of a deuterated Schöllkopf's bis-lactim ether. Treating the standard chiral auxiliary with trifluoroacetic acid in methanol-d4 (B120146) (MeOD) results in regioselective deuteration at the C6-position. researchgate.net This deuterated template can then be used in the asymmetric synthesis of (R)-[α-²H]-phenylalanine methyl esters. researchgate.net

| Step | Description | Key Reagents/Sources |

|---|---|---|

| 1 | Synthesis of labeled precursor | [2-¹³C] acetone, Deuterium oxide (D₂O) |

| 2 | Metabolic Incorporation | E. coli overexpression in glyphosate-containing minimal medium |

| 3 | Application | Protein NMR, F-TROSY experiments |

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the advantages of chemical reactions with the high stereoselectivity and efficiency of enzymatic catalysis. acs.org This hybrid approach provides powerful and sustainable routes to chiral fluorinated amino acids. chimia.ch

One developed method is a three-step chemoenzymatic cascade that begins with cost-effective aldehydes. acs.org An aldolase (B8822740) enzyme catalyzes an aldol (B89426) reaction, which is followed by a chemical decarboxylation step. The resulting intermediate then undergoes reductive amination catalyzed by phenylalanine ammonia (B1221849) lyase (PAL) to produce a variety of fluorinated aromatic L-α-amino acids with high yield and enantiomeric purity (up to 99%). acs.org

Another strategy involves the stereoinversion of racemic or L-amino acids. For example, D-4-fluorophenylalanine has been produced from a racemic mixture using a two-enzyme system. L-phenylalanine is first deaminated by an L-amino acid deaminase (LAAD), and the resulting α-keto acid is then stereoselectively aminated by a D-amino acid dehydrogenase (DAADH) to yield the D-enantiomer with high enantiomeric excess (>99%). mdpi.com The enzymatic resolution of amino acid amides using stereoselective aminopeptidases or amidases is another core technique. These enzymes selectively hydrolyze the L-amide to the L-acid, leaving the D-amide untouched, which can then be separated and chemically hydrolyzed. chimia.ch These methods highlight the versatility of combining chemical synthesis with biocatalysis to access valuable fluorinated amino acid analogs under mild conditions. acs.orguw.edu.pl

Cellular and Molecular Effects in Biological Systems

Impact on Cell Growth and Differentiation

4-Fluoro-L-phenylalanine has demonstrated inhibitory effects on the growth of certain cancer cells. Specifically, it has been shown to inhibit the proliferation of the human breast cancer cell line MCF-7. caymanchem.comnih.gov Research has determined its half-maximal inhibitory concentration (IC50) in these cells to be in the low micromolar range, indicating effective and irreversible inhibition of cell growth. nih.gov This cytostatic effect highlights its potential as a subject of interest in oncology research. caymanchem.comnih.gov

Inhibitory Activity of this compound on MCF-7 Cells

| Cell Line | Effect | IC50 Value | Source |

|---|

The compound has also been observed to influence cellular differentiation. In the polymorphic ciliate Tetrahymena vorax, this compound reversibly inhibits stomatin-induced macrostomal differentiation in a manner that is dependent on its concentration. caymanchem.com Under normal conditions, the epidermal growth factor receptor (EGFR) pathway is crucial for regulating cell differentiation, among other processes. researchgate.net

Induction of Apoptosis

The phenylalanine analogue, p-Fluoro-DL-phenylalanine, a racemic mixture containing both the D and L isomers, is utilized to induce apoptosis, or programmed cell death. sigmaaldrich.comscientificlabs.co.uk Studies have shown that this compound can inhibit mitosis and reversibly arrest HeLa cells in the G2 phase of the cell cycle. sigmaaldrich.comscientificlabs.co.uk

Molecular Mechanisms of Action

This compound is recognized as a non-proteinogenic amino acid that acts as a phenylalanine antagonist. noaa.gov Its primary mechanism of action involves the inhibition of protein synthesis. caymanchem.comnoaa.gov By being incorporated into polypeptides in place of natural phenylalanine, it can alter protein structure and function, which is a valuable technique in protein engineering and for studying biomolecular interactions. researchgate.netchemimpex.com

This compound interacts with several types of cellular receptors and transporters. It is a substrate for the enzyme tyrosine hydroxylase. medchemexpress.com The compound is transported into cells via the L-type amino acid transporter (LAT1), which is often overexpressed in human cancers. nih.govresearchgate.net

It has been used experimentally to study hormone-receptor interactions; for instance, by incorporating it into the polypeptide hormone glucagon (B607659), researchers can investigate its interaction with the glucagon receptor (GCGR), a class B G-protein coupled receptor (GPCR). ebi.ac.ukebi.ac.uk Furthermore, it exhibits binding affinity for the L-leucine specific receptor in Escherichia coli. medchemexpress.com

Binding Affinity and Transporter Interaction of this compound

| Receptor/Transporter | Organism/System | Binding/Interaction Detail | Source |

|---|---|---|---|

| L-leucine specific receptor | Escherichia coli | KD = 0.26 μM | medchemexpress.com |

| L-type amino acid transporter 1 (LAT1) | Human Cancer Cells | Substrate for transport | nih.govresearchgate.net |

| Glucagon receptor (GCGR) | Experimental models | Used as a probe in glucagon analogues | ebi.ac.ukebi.ac.uk |

Neuroscientific Research Applications

Studies on Neurotransmitter Function and Receptors

4-Fluoro-L-phenylalanine is instrumental in neuroscience research, particularly in studies concerning neurotransmitter systems. chemimpex.comchemimpex.com As a derivative of L-phenylalanine, a precursor to key neurotransmitters like dopamine, norepinephrine, and epinephrine, its fluorinated structure allows for unique investigative applications. solubilityofthings.com The presence of the fluorine atom can modify the molecule's properties, making it a useful tool for probing the activity of enzymes and receptors involved in neurotransmitter metabolism. lookchem.com

Crystallographic studies have utilized this compound to investigate the structure and function of neurotransmitter transporters. rcsb.org For instance, research on the leucine (B10760876) transporter (LeuT), a model for neurotransmitter sodium symporters, has employed this compound to understand how substrates bind and induce conformational changes in the transporter. rcsb.org Such studies are crucial for elucidating the mechanisms of neurotransmitter reuptake, a key process in synaptic signaling.

Furthermore, research has explored how derivatives of L-phenylalanine can modulate glutamatergic synaptic transmission. ahajournals.org While not directly specifying the 4-fluoro version, the principle of using phenylalanine analogs to interact with glutamate (B1630785) receptors highlights a potential area of investigation for this compound. ahajournals.org The ability of such compounds to compete at binding sites on N-methyl-d-aspartate (NMDA) and AMPA/kainate receptors suggests a role in studying excitotoxicity and developing neuroprotective strategies. ahajournals.org

Development of Tracers for Neurological Disorders

A significant application of this compound lies in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. chemimpex.com The fluorine atom allows for the incorporation of the radioactive isotope fluorine-18 (B77423) (¹⁸F), creating tracers that can be visualized in the brain to study various neurological processes and disorders.

One of the most prominent examples is the development of ¹⁸F-labeled L-DOPA analogs, such as 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA). radiologykey.comsnmjournals.orgsnmjournals.orgresearchgate.net [¹⁸F]FDOPA is a crucial tracer for assessing the integrity of the presynaptic dopaminergic system, which is compromised in conditions like Parkinson's disease. radiologykey.comsnmjournals.orgsnmjournals.org It is transported across the blood-brain barrier and converted to ¹⁸F-dopamine, allowing for the visualization of dopaminergic nerve terminals. snmjournals.orgsnmjournals.org

Another important tracer derived from a fluorinated phenylalanine analog is 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA). nih.govd-nb.inforesearchgate.net This tracer is primarily used in the context of Boron Neutron Capture Therapy (BNCT) for brain tumors like glioblastoma. nih.govd-nb.info ¹⁸F-FBPA PET scans help to non-invasively determine the concentration and distribution of the boron-containing therapeutic agent in the tumor and surrounding healthy tissue, which is critical for treatment planning. nih.govsnmjournals.org Studies have shown that ¹⁸F-FBPA is taken up into tumor cells mainly by L-type amino acid transporters (LATs). nih.govd-nb.infofrontiersin.org

The development of these tracers has significantly advanced the diagnosis and monitoring of neurological disorders. The ability to visualize and quantify neurotransmitter systems and tumor metabolism provides invaluable information for clinicians and researchers.

Impact on Brain Function and Metabolism

The introduction of this compound and its derivatives into biological systems can have a discernible impact on brain function and metabolism. As an amino acid analog, it can be recognized by amino acid transporters and participate in metabolic pathways. solubilityofthings.com

Studies using tracers like [¹⁸F]FDOPA have provided insights into brain metabolism in various conditions. For instance, in Parkinson's disease, reduced uptake and conversion of [¹⁸F]FDOPA in the striatum reflect the degeneration of dopaminergic neurons. snmjournals.orgsnmjournals.org In the context of brain tumors, the increased uptake of tracers like ¹⁸F-FBPA is linked to the higher metabolic demands of cancer cells and the overexpression of amino acid transporters. nih.govfrontiersin.org

Research has also investigated the metabolic fate of these fluorinated compounds. For example, it has been suggested that in the liver, ¹⁸F-FBPA may be converted to 2-¹⁸F-fluoro-L-tyrosine by the enzyme phenylalanine 4-monooxygenase. nih.gov This metabolite could then be incorporated into plasma proteins. nih.gov

Furthermore, studies have explored methods to enhance the signal and specificity of these tracers, which in turn provides a clearer picture of brain function. For example, the infusion of unlabeled L-phenylalanine can be used to reduce the background signal from metabolites like ³-O-methyl-6-[¹⁸F]fluoro-L-DOPA (¹⁸F-3OMFD), thereby improving the contrast of [¹⁸F]FDOPA PET scans. snmjournals.org

The following table summarizes key research findings related to the neuroscientific applications of this compound and its derivatives:

| Research Area | Compound/Tracer | Key Findings |

| Neurotransmitter Function | This compound | Used in crystallographic studies to understand the structure and function of neurotransmitter transporters like LeuT. rcsb.org |

| L-phenylalanine derivatives | Can modulate glutamatergic synaptic transmission by interacting with NMDA and AMPA/kainate receptors. ahajournals.org | |

| Neurological Tracers | 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) | A PET tracer used to assess the integrity of the presynaptic dopaminergic system in disorders like Parkinson's disease. radiologykey.comsnmjournals.orgsnmjournals.org |

| 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) | A PET tracer for Boron Neutron Capture Therapy (BNCT) that helps visualize tumor uptake of the therapeutic agent. nih.govd-nb.infosnmjournals.org | |

| Brain Function & Metabolism | [¹⁸F]FDOPA | Reduced uptake in the striatum is indicative of dopaminergic neurodegeneration. snmjournals.orgsnmjournals.org |

| ¹⁸F-FBPA | Increased uptake in brain tumors is associated with higher metabolic activity and overexpression of L-type amino acid transporters. nih.govfrontiersin.org | |

| ¹⁸F-FBPA | May be metabolized in the liver to 2-¹⁸F-fluoro-L-tyrosine. nih.gov |

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Transcriptomics, Metabolomics)

The integration of 4-F-Phe research with advanced omics technologies, such as transcriptomics and metabolomics, represents a significant frontier for understanding its systemic effects. These high-throughput methods allow for a holistic view of the molecular changes within an organism or cell population upon introduction of this non-canonical amino acid. semanticscholar.orgnih.gov While comprehensive omics studies specifically focused on 4-F-Phe are emerging, the groundwork has been laid by research on related compounds and metabolic pathways.

Future research will likely involve:

Systems Biology Approaches: Transcriptomic and metabolomic analyses can be used to map the global cellular response to the incorporation of 4-F-Phe into proteins. researchgate.net This can reveal how cells adapt their metabolic and gene expression networks to handle this analogue, providing insights into cellular robustness and potential toxicity mechanisms. For instance, studies on L-phenylalanine overproduction in E. coli have utilized these techniques to identify bottlenecks and optimize metabolic fluxes, a strategy that could be adapted to engineer strains for efficient 4-F-Phe production or incorporation. researchgate.net

Biomarker Discovery: By analyzing the metabolic and transcriptomic profiles of cells or tissues treated with 4-F-Phe-containing peptides or drugs, researchers can identify biomarkers for therapeutic efficacy or response. frontiersin.orgmdpi.com This is particularly relevant in personalized medicine, where understanding a patient's unique molecular signature can guide treatment decisions. mdpi.compb.edu.pl

Pathway Elucidation: Combining transcriptomics and metabolomics can clarify how 4-F-Phe and its metabolites influence key biological pathways, such as flavonoid or ginsenoside biosynthesis in plants or amino acid metabolism in cancer cells. frontiersin.orgfrontiersin.org For example, integrated analyses have successfully identified key genes and metabolites in response to various stimuli, providing a powerful framework for investigating the precise mechanism of action of 4-F-Phe-based compounds. frontiersin.org

The use of these omics technologies is moving from descriptive analysis to predictive modeling, which will be crucial for the rational design of future experiments and therapeutic interventions involving 4-F-Phe. mdpi.com

Rational Design of Fluorinated Peptides and Proteins

The rational design of peptides and proteins incorporating 4-F-Phe is a rapidly advancing field, leveraging the unique properties of fluorine to create novel biomaterials and therapeutics. mdpi.comnih.gov The substitution of hydrogen with fluorine, an element of similar size but much higher electronegativity, can modulate properties like hydrophobicity, stability, and biological activity without causing significant steric disruption. nih.govbeilstein-journals.org

Emerging research in this area focuses on:

Enhanced Stability and Function: Fluorination is a recognized strategy to enhance the thermal and chemical stability of proteins. nih.gov Incorporating 4-F-Phe into the hydrophobic core of proteins can increase their stability against denaturation. nih.govd-nb.info Future work will focus on developing predictive models to guide the precise placement of 4-F-Phe within a protein structure to achieve desired stability enhancements while maintaining or even improving biological activity. nih.gov

Self-Assembling Materials: Researchers are designing amphipathic peptides with 4-F-Phe to create advanced nanomaterials like hydrogels. rsc.org The degree and position of fluorination can be tuned to control intermolecular interactions, leading to predictable self-assembly into fibrils and other ordered structures for biomedical applications. nih.govrsc.org

Table 1: Examples of Rationally Designed Peptides/Proteins with 4-Fluoro-L-phenylalanine

| Peptide/Protein System | Design Goal | Observed Outcome with 4-F-Phe | Reference(s) |

|---|---|---|---|

| Bicyclic Peptide Inhibitor | Enhance inhibitory activity | Nearly 10-fold increase in inhibitory activity against coagulation factor XII. rsc.org | rsc.org |

| Amphipathic Peptides | Control self-assembly | The degree of fluorination affects peptide folding and promotes fibrillation and hydrogel formation. rsc.org | rsc.org |

| Polyelectrolyte Peptides | Study π-interactions | Fluorine substitution affected hydrogen bonding but formed stable structures, likely due to increased hydrophobicity. mdpi.com | mdpi.com |

| Coiled-Coil Proteins | Increase protein stability | Incorporation into the hydrophobic core enhances structural stability. mdpi.comnih.gov | mdpi.comnih.gov |

| Macrocyclic Peptides | Discover novel therapeutics | Ribosomal synthesis enabled the discovery of peptides targeting the BAM complex in Gram-negative bacteria. rsc.org | rsc.org |

Refinement of Imaging Probes for Clinical Translation

The use of 4-F-Phe derivatives labeled with fluorine-18 (B77423) ([¹⁸F]) has been pivotal in the development of positron emission tomography (PET) imaging probes. nih.gov The refinement of these probes for better specificity, easier synthesis, and broader clinical application is a key area of future research. nih.govresearchgate.net

Current and future efforts include:

Optimizing Synthesis and Availability: A major goal is to develop more efficient and automated radiosynthesis routes for [¹⁸F]-labeled phenylalanine analogues to increase their availability for routine clinical use. nih.govnih.govpnas.org This includes creating methods that produce higher yields and higher molar activity, which are critical for image quality and patient safety. researchgate.net

Improving Specificity for Cancer Imaging: Research is focused on developing probes that are highly specific for cancer biomarkers, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. nih.gov Probes like (S)-4-[¹⁸F]FELP (p-(2-[¹⁸F]fluoroethyl)-L-phenylalanine) have shown LAT1-selective uptake in preclinical models, offering the potential for PET imaging with high tumor-to-background contrast and the ability to distinguish tumors from inflammation. nih.gov

Expanding Applications in Therapy and Diagnosis: The most prominent example, 4-Borono-2-[¹⁸F]-fluoro-L-phenylalanine ([¹⁸F]-FBPA), is used to evaluate boron distribution for Boron Neutron Capture Therapy (BNCT). nih.govresearchgate.net Future research aims to refine the use of [¹⁸F]-FBPA PET to more accurately predict ¹⁰B concentrations in tumors and normal tissues, which is crucial for successful BNCT treatment planning. nih.govresearchgate.net Beyond BNCT, the utility of these probes for differentiating tumor recurrence from radiation necrosis and for imaging specific cancers like melanoma is being actively explored. nih.govresearchgate.net

Table 2: Selected [¹⁸F]-Labeled Imaging Probes Derived from Phenylalanine Analogues

| Probe Name | Full Name | Target/Application | Key Findings/Future Direction | Reference(s) |

|---|---|---|---|---|

| [¹⁸F]-FBPA | 4-Borono-2-[¹⁸F]-fluoro-L-phenylalanine | Boron Neutron Capture Therapy (BNCT) patient selection and planning; Tumor diagnosis (e.g., melanoma, brain tumors). | Established clinical use for BNCT; research focused on more elaborate evaluation of ¹⁰B-concentrations and improved radiosynthesis. nih.govresearchgate.net | nih.govresearchgate.net |

| (S)-4-[¹⁸F]FELP | (S)-4-(2-[¹⁸F]fluoroethyl)-L-phenylalanine | LAT1-specific cancer imaging. | Showed LAT1-selective uptake in animal tumor models; promising for cancer-specific imaging. nih.gov | nih.gov |

| [¹⁸F]FET | O-(2-[¹⁸F]Fluoroethyl)-L-tyrosine* | General amino acid transport in tumors (primarily brain). | Widely used clinically; inspired the development of more specific probes like [¹⁸F]FELP. nih.gov | nih.gov |

| 6-[¹⁸F]-Fluoro-L-DOPA | 6-[¹⁸F]-Fluoro-3,4-dihydroxy-L-phenylalanine* | Neuroendocrine tumors; Neurological disorders (dopaminergic system). | Offers high specificity but complex synthesis limits widespread use; efforts needed to simplify production. pnas.orgresearchgate.net | pnas.orgresearchgate.net |

Note: [¹⁸F]FET and 6-[¹⁸F]-Fluoro-L-DOPA are closely related fluorinated aromatic amino acid tracers included for context on the development landscape.

Exploration of Novel Biological Activities

Beyond its role in protein engineering and imaging, researchers are actively exploring novel biological activities of 4-F-Phe and peptides containing it. This exploration opens up possibilities for new therapeutic applications in a variety of diseases.

Emerging areas of investigation include:

Anticancer Activity: 4-F-Phe itself has been shown to inhibit the growth of certain cancer cells, such as MCF-7 breast cancer cells. caymanchem.com Further research is needed to understand its mechanism of action as a protein synthesis inhibitor and to explore its potential as a standalone or combination therapy. caymanchem.com

Antimicrobial Agents: The incorporation of 4-F-Phe into naturally occurring antimicrobial peptides is a promising strategy. For example, precursor-directed biosynthesis has been used to create novel fluorinated lipopeptides from Bacillus species. worktribe.com While initial studies showed that fluorination did not dramatically alter antifungal potency, this approach allows for the creation of new chemical entities for screening. worktribe.com More recently, de novo selection of fluorinated macrocyclic peptides has identified compounds with broad-spectrum activity against Gram-negative bacteria by targeting the essential BAM complex. rsc.org

Neuroscience Research: As an analogue of phenylalanine, 4-F-Phe can be used as a tool to investigate biochemical pathways and receptors in the nervous system. chemimpex.comlookchem.com It is used to study neurotransmitter receptors and enzyme activity, potentially leading to the design of new therapeutics for neurological and psychiatric disorders. chemimpex.comlookchem.com

Genetic and Metabolic Tools: In microbiology, 4-F-Phe is used as a counter-selection agent in yeast genetics to select for strains with enhanced phenylalanine production. mdpi.com Its toxic effects on certain fungal species also suggest its potential as a lead compound for developing new antifungal agents. mdpi.com

Table 3: Summary of Novel Biological Activities of this compound

| Area of Activity | Research Finding | Organism/System Studied | Reference(s) |

|---|---|---|---|

| Oncology | Inhibits growth of breast cancer cells (IC₅₀ = 11.8 μM). caymanchem.com | Human MCF-7 cells | caymanchem.com |

| Antimicrobial | Incorporation into macrocyclic peptides yields activity against Gram-negative bacteria. rsc.org | E. coli / BAM complex | rsc.org |

| Antimicrobial | Incorporated into iturin A and fengycin (B216660) lipopeptides via biosynthesis. worktribe.com | Bacillus sp. CS93 | worktribe.com |

| Neuroscience | Used to study neurotransmitter receptors and enzyme modulation. chemimpex.comlookchem.com | In vitro systems | chemimpex.comlookchem.com |

| Metabolic Tool | Acts as a substrate for tyrosine hydroxylase. medchemexpress.comfishersci.com | Enzyme assays | medchemexpress.comfishersci.com |

| Genetic Tool | Used as a selection agent to enhance phenylalanine production. mdpi.com | Saccharomyces cerevisiae | mdpi.com |

Q & A

Q. What are the key methodological considerations for synthesizing enantiomerically pure 4F-L-Phe?

To achieve high enantioselectivity, asymmetric phase-transfer catalysis (PTC) using cinchona alkaloid-derived catalysts (e.g., catalyst 6 in ) is effective. Critical steps include:

- Using tert-butyl glycinate-benzophenone Schiff base as a substrate for alkylation.

- Adding the catalyst or base last during scale-up to preserve enantioselectivity (>90% ee) .

- For ester derivatives (e.g., methyl ester), reacting 4F-L-Phe with SOCl₂ in anhydrous MeOH under reflux, followed by neutralization and extraction (99% yield) .

Q. How can HPLC be optimized to distinguish 4F-L-Phe from structural analogs or byproducts?

Use reverse-phase HPLC with varied eluents (e.g., ammonium formate buffers, acetonitrile gradients) to resolve positional isomers (2-, 3-, and 4-fluoro-L-phenylalanine). For example:

Q. What protocols exist for incorporating 4F-L-Phe into protein labeling studies?

- Ex vivo labeling : Add 4F-L-Phe (10 mg/mL) to cell culture medium (e.g., HCT-116 cells) for 24–48 hours.

- Post-labeling, isolate proteins via centrifugation and validate fluorinated amino acid incorporation using mass spectrometry or fluorophore-conjugated antibodies .

Advanced Research Questions

Q. How does 4F-L-Phe contribute to boron neutron capture therapy (BNCT) research?

4F-L-Phe derivatives like 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) are used to estimate ¹⁰B concentration in tumors via PET imaging. Key steps:

Q. What metabolic interactions occur between 4F-L-Phe and phenylalanine hydroxylase (PAH)?

PAH hydroxylates 4F-L-Phe to produce L-tyrosine and fluoride ions. To study this:

Q. How can enantioselectivity be maintained during large-scale synthesis of 4F-L-Phe analogs?

Q. What transporter mechanisms govern 4F-L-Phe uptake in cancer cells?

LAT-1 mediates 4F-L-Phe transport, as shown by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.